molecular formula C15H17N3O5 B1607738 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid CAS No. 374063-97-5

2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid

Cat. No. B1607738
CAS RN: 374063-97-5
M. Wt: 319.31 g/mol
InChI Key: WRELIIJZMKMRMP-UHFFFAOYSA-N
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Description

“2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid” is a chemical compound . It is a versatile material used in scientific research and has diverse applications in areas like drug development, catalysis, and material science.


Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O5 . The InChI code is 1S/C15H17N3O5 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid” is 319.31300 .

Scientific Research Applications

Hydrogen-bonding Directed Cocrystallization

Hydroxybenzoic acid derivatives have been synthesized and employed as cocrystallizing agents in reactions with piperazine. These compounds demonstrate hydrogen-bonded assemblies validated by single-crystal X-ray diffraction analysis, highlighting their potential in designing novel molecular structures with enhanced thermal stability (Wang et al., 2012).

Synthesis and Characterization of Piperazine Derivatives

New piperazine derivatives have been designed and synthesized, exploring their structural properties and potential applications. These studies involve the synthesis of compounds as potential agents with detailed characterizations, including the position of protonation on the piperazine ring, which is crucial for understanding their chemical behavior and interactions (Marvanová et al., 2016).

Ordered Polymer Synthesis

Research into the synthesis of ordered polymers from piperazine and other monomers demonstrates the feasibility of creating complex polymer structures. These studies provide insights into the polymerization processes and the potential for developing new materials with specific properties (Yu et al., 1999).

Antimicrobial Activity of Piperazine Derivatives

The synthesis and evaluation of piperazine derivatives for their antimicrobial activity highlight the role of these compounds in developing new antimicrobial agents. Such research is crucial for understanding the structure-activity relationships and developing compounds with potential therapeutic applications (Patel et al., 2011).

Diesel Fuel Stabilization

Research into the stabilization of diesel fuel using piperazine derivatives and other additives provides insights into the development of ecologically clean diesel fuels. This work emphasizes the importance of chemical additives in enhancing fuel stability and performance (Koshelev et al., 1996).

Anti-Malarial Agents

Studies on piperazine derivatives with potential anti-malarial activity underscore the exploration of these compounds in medicinal chemistry. The crystal structures and bioactivity studies of these derivatives are fundamental in designing new drugs for malaria treatment (Cunico et al., 2009).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c19-11-2-1-6-16-7-9-17(10-8-16)14-12(15(20)21)4-3-5-13(14)18(22)23/h3-5,19H,6-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRELIIJZMKMRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#CCO)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377980
Record name 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid

CAS RN

374063-97-5
Record name 2-[4-(4-Hydroxy-2-butyn-1-yl)-1-piperazinyl]-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374063-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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